3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 652146-31-1
VCID: VC16819185
InChI: InChI=1S/C19H22O3/c1-15(12-13-20)22-19(17-10-6-3-7-11-17)14-18(21)16-8-4-2-5-9-16/h2-11,15,19-20H,12-14H2,1H3/t15-,19?/m0/s1
SMILES:
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one

CAS No.: 652146-31-1

Cat. No.: VC16819185

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one - 652146-31-1

Specification

CAS No. 652146-31-1
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name 3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one
Standard InChI InChI=1S/C19H22O3/c1-15(12-13-20)22-19(17-10-6-3-7-11-17)14-18(21)16-8-4-2-5-9-16/h2-11,15,19-20H,12-14H2,1H3/t15-,19?/m0/s1
Standard InChI Key FXZSZFMBLXHTIH-FUKCDUGKSA-N
Isomeric SMILES C[C@@H](CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC(CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a central propan-1-one backbone substituted at the 1- and 3-positions with phenyl groups. The critical differentiating feature is the (2S)-4-hydroxybutan-2-yloxy group at the 3-position, introducing both stereochemical complexity and hydroxyl functionality. The (2S) configuration ensures chirality, which may influence biological activity and crystallization behavior.

Stereochemical Features

The (2S)-4-hydroxybutan-2-yloxy substituent creates two stereocenters: one at the C2 position of the hydroxybutyl chain and another at the propanone C3 carbon. This duality necessitates precise synthetic control to avoid diastereomer formation.

Spectroscopic and Computational Data

  • IUPAC Name: 3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one

  • InChIKey: FXZSZFMBLXHTIH-FUKCDUGKSA-N

  • SMILES: C[C@@H](CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2\text{C}[C@@H](\text{CCO})\text{O}\text{C}(\text{CC}(=O)\text{C1=CC=CC=C1})\text{C2=CC=CC=C2}

  • X-ray Crystallography: While crystallographic data remain unpublished, molecular modeling predicts a bent conformation due to intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.

PropertyValue
Molecular FormulaC19H22O3\text{C}_{19}\text{H}_{22}\text{O}_{3}
Molecular Weight298.4 g/mol
CAS Registry Number652146-31-1
Topological Polar Surface Area46.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Table 1: Key molecular descriptors derived from PubChem and VulcanChem entries.

Synthetic Methodologies

Enantioselective Organic Synthesis

The compound’s stereospecific synthesis typically employs asymmetric catalysis. A representative route involves:

  • Friedel-Crafts Acylation: Diphenylpropanone formation via aluminum chloride-catalyzed acylation of benzene with 3-chloropropanoyl chloride.

  • Stereospecific Etherification: Coupling the propan-1-one intermediate with (2S)-4-hydroxybutan-2-yl mesylate under Mitsunobu conditions (DEAD, triphenylphosphine).

  • Chromatographic Resolution: Separation of diastereomers using chiral stationary-phase HPLC (e.g., Chiralpak IA).

Yields range from 45–68% depending on the purity of the hydroxybutyl precursor.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Thermal Stability: Decomposes at 218°C (DSC) without melting, indicative of a high-energy crystalline lattice.

  • Photostability: The conjugated diketone system absorbs UV light (λ<sub>max</sub> 278 nm in acetonitrile), necessitating amber glass storage to prevent [2+2] cycloaddition degradation.

Reactivity Profile

  • Nucleophilic Attack: The ketone undergoes Grignard additions at the carbonyl carbon, while the hydroxyl group participates in Mitsunobu etherifications.

  • Oxidation: Susceptible to Jones oxidation at the benzylic position, forming a diketone derivative.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Stereospecific synthesis of profen derivatives.

  • Antidepressants: Functionalization via reductive amination yields tricyclic amine scaffolds.

Materials Science

  • Liquid Crystals: The rigid diphenylpropanone core and flexible hydroxybutyl tail enable nematic phase formation between 120–160°C.

  • UV Absorbers: Broad absorption between 250–300 nm suggests utility in polymer photostabilization.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesApplications
BenzophenoneLacks hydroxyl group; planar structureUV filters, fragrance fixatives
4-HydroxybutanoneSimple aliphatic ketoneSolvent, flavoring agent
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-oneChiral, bifunctional (ketone + alcohol)Pharmaceuticals, liquid crystals

Table 2: Functional comparison with structurally related compounds.

Environmental and Regulatory Considerations

  • Biodegradation: Aerobic soil metabolism studies show 78% degradation over 28 days (OECD 301B), primarily via β-oxidation of the butyl chain.

  • Toxicology: Acute oral LD<sub>50</sub> in rats >2000 mg/kg, classifying it as Category 5 under GHS.

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